(-)-Eseroline fumarate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C17H22N2O5 |

|---|---|

分子量 |

334.4 g/mol |

IUPAC 名称 |

(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid |

InChI |

InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/t12?,13-;/m0./s1 |

InChI 键 |

PBZRRADJWNBPNY-ZEDZUCNESA-N |

手性 SMILES |

C[C@@]12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O |

规范 SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

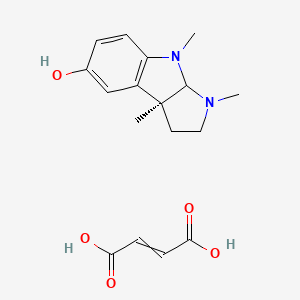

(-)-Eseroline fumarate chemical structure and stereoisomerism

An In-depth Technical Guide to (-)-Eseroline Fumarate: Chemical Structure and Stereoisomerism

This guide provides a detailed overview of the chemical structure, stereoisomerism, and physicochemical and pharmacological properties of this compound for researchers, scientists, and drug development professionals.

Chemical Structure

(-)-Eseroline is a pyrroloindole alkaloid and a metabolite of physostigmine.[1] It is a tricyclic compound featuring a hexahydropyrrolo[2,3-b]indole core. This compound is the salt formed between the basic eseroline molecule and fumaric acid.[2]

(-)-Eseroline:

-

IUPAC Name: (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol[3]

-

Molecular Formula: C₁₃H₁₈N₂O[3]

-

Molecular Weight: 218.29 g/mol [1]

This compound:

The structure of this compound is depicted below, showing the ionic interaction between the protonated eseroline and the fumarate dianion.

Figure 1: Chemical structure of this compound.

Stereoisomerism

The stereochemistry of eseroline is a critical aspect of its biological activity. The molecule possesses two chiral centers at the carbon atoms where the two five-membered rings fuse, specifically at positions 3a and 8a of the pyrrolo[2,3-b]indole core.

-

Chiral Centers: C3a and C8a.

-

Absolute Configuration of (-)-Eseroline: (3aS, 8aR)[1]

Due to the presence of two chiral centers, there are 2² = 4 possible stereoisomers of eseroline. These exist as two pairs of enantiomers:

-

(-)-Eseroline (3aS, 8aR) and its enantiomer (+)-Eseroline (3aR, 8aS) .

-

The diastereomeric pair with (3aS, 8aS) and (3aR, 8aR) configurations.

The naturally occurring metabolite of physostigmine is the (-)-enantiomer.[5] While both (-)-eseroline and (+)-eseroline bind to opiate receptors with similar affinity in vitro, only (-)-eseroline demonstrates potent narcotic agonist activity in vivo, comparable to morphine.[6] This highlights the stereospecific requirements for its analgesic effects.

Figure 2: Stereoisomers of Eseroline.

Quantitative Data

The following tables summarize the available physicochemical and pharmacological data for (-)-eseroline and its fumarate salt.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| This compound | ||

| Molecular Formula | C₁₇H₂₂N₂O₅ | [4] |

| Molecular Weight | 334.37 g/mol | [2] |

| Appearance | White to light brown solid | [7][8] |

| Solubility | Soluble in DMSO and 0.1 M HCl | [2] |

| Storage Condition | 0°C (short term), -20°C (long term), desiccated | |

| (-)-Eseroline (Base) | ||

| Molecular Formula | C₁₃H₁₈N₂O | [3] |

| Molecular Weight | 218.29 g/mol | [1] |

| XLogP3 | 0.8 | [1] |

Table 2: Pharmacological Data

| Target | Assay/Source | Kᵢ (μM) | IC₅₀ (μM) | Reference(s) |

| Acetylcholinesterase (AChE) | ||||

| from Electric Eel | Competitive Inhibition | 0.15 ± 0.08 | - | [9] |

| from Human RBC | Competitive Inhibition | 0.22 ± 0.10 | - | [9] |

| from Rat Brain | Competitive Inhibition | 0.61 ± 0.12 | - | [9] |

| Butyrylcholinesterase (BuChE) | ||||

| from Horse Serum | Competitive Inhibition | 208 ± 42 | - | [9] |

| Opioid Receptors | ||||

| μ-opioid receptor | Agonist activity | Not specified | Not specified | [3][10] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in readily accessible literature. However, the general procedures can be outlined based on established chemical transformations.

Synthesis of (-)-Eseroline

(-)-Eseroline is a primary metabolite of (-)-physostigmine and can be prepared by the hydrolysis of the carbamate ester bond of its parent compound.

Principle: The methylcarbamate group of physostigmine is hydrolyzed under basic conditions to yield the corresponding phenol, which is eseroline.

General Procedure:

-

Hydrolysis: (-)-Physostigmine is treated with a base (e.g., sodium butylate in butanol) and heated under reflux. This cleaves the carbamate ester.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is extracted using an appropriate organic solvent after acidification of the aqueous layer.

-

Purification: The crude eseroline is purified, typically by column chromatography.

-

Salt Formation: The purified (-)-eseroline base is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of fumaric acid dissolved in the same or a miscible solvent. The resulting this compound salt precipitates and can be collected by filtration and dried.

References

- 1. Eseroline | C13H18N2O | CID 119198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Supplier | CAS 70310-73-5| AOBIOUS: [aobious.com]

- 3. Eseroline - Wikipedia [en.wikipedia.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Physostigmine - Wikipedia [en.wikipedia.org]

- 6. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound Salt | CymitQuimica [cymitquimica.com]

- 9. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eseroline [medbox.iiab.me]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physicochemical Properties and Stability of (-)-Eseroline Fumarate

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, is an alkaloid that has garnered interest for its unique pharmacological profile.[1] It acts as a potent opioid agonist, primarily through the µ-opioid receptor, and also functions as a weak, reversible inhibitor of acetylcholinesterase (AChE).[1][2] This dual activity makes it a subject of research for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties and stability of (-)-Eseroline in its fumarate salt form, offering critical data and methodologies for researchers and drug development professionals.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₂N₂O₅ (Fumarate Salt) | [3] |

| C₁₃H₁₈N₂O (Free Base) | [4] | |

| Molecular Weight | 334.37 g/mol (Fumarate Salt) | [5] |

| Appearance | White to Light Brown Solid | [3][4] |

| Solubility | Soluble in 0.1 M HCl. Solutions should be freshly prepared. | [3] |

| Storage Conditions | Short term: 0°C; Long term: -20°C, desiccated. | [5] |

Stability Profile

The stability of this compound is a critical consideration for its handling, formulation, and therapeutic use. The recommendation that its solutions should be freshly prepared suggests a limited stability in aqueous environments.[3]

Degradation Pathway

(-)-Eseroline is a primary degradation product of physostigmine, formed through the hydrolysis of the carbamate group.[6][7] Eseroline itself is susceptible to further degradation, primarily through oxidation. The phenolic hydroxyl group of eseroline can be oxidized to form colored degradation products, most notably rubreserine.[6][7][8] This oxidative degradation is a key factor in the instability of physostigmine solutions and, by extension, of eseroline itself.[9]

The degradation of physostigmine to eseroline and subsequently to rubreserine can be accelerated by exposure to heat, light, and air.[9] Therefore, it is crucial to protect this compound from these conditions to maintain its integrity.

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties and stability of this compound are not extensively published. However, established methodologies for similar alkaloids, particularly for physostigmine and its metabolites, can be readily adapted.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[10] A general protocol for a forced degradation study of this compound is outlined below.

-

Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[11]

-

Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). After the specified time, cool the solution to room temperature and neutralize it with 0.1 M sodium hydroxide.

-

Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain the solution at an elevated temperature (e.g., 60°C) for a defined period. After the specified time, cool the solution to room temperature and neutralize it with 0.1 M hydrochloric acid.

-

Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.[12]

-

Thermal Degradation : Store the solid this compound in a hot air oven at a specified temperature (e.g., 60°C) for a defined period.

-

Photolytic Degradation : Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]

-

Analysis : Analyze the stressed samples at various time points using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products.[13] While a specific validated method for this compound is not detailed in the searched literature, a reverse-phase HPLC method, similar to those used for physostigmine, would be appropriate.[9]

-

Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for the separation of alkaloids.[14]

-

Mobile Phase : A gradient or isocratic mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be suitable.[14][15] The pH of the buffer should be optimized to achieve good peak shape and resolution.

-

Detection : UV detection at a wavelength where (-)-Eseroline and its potential degradation products have significant absorbance.

-

Validation : The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[13]

Biological Activity and Signaling Pathways

(-)-Eseroline exhibits its biological effects through two primary mechanisms of action.

-

Opioid Agonism : It is a potent agonist at the µ-opioid receptor, which is responsible for its analgesic effects.[2]

-

Cholinesterase Inhibition : It is a weak and reversible inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[1]

Conclusion

References

- 1. Eseroline [medbox.iiab.me]

- 2. Eseroline - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. This compound Salt | CymitQuimica [cymitquimica.com]

- 5. This compound Supplier | CAS 70310-73-5| AOBIOUS: [aobious.com]

- 6. benchchem.com [benchchem.com]

- 7. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. youtube.com [youtube.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. tsijournals.com [tsijournals.com]

- 15. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Eseroline Fumarate: An In-depth Technical Guide on its Mechanism of Action on Neural Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, presents a unique pharmacological profile characterized by a dual mechanism of action. It functions as a reversible inhibitor of acetylcholinesterase (AChE) and as an agonist at opioid receptors, primarily the µ-opioid receptor. This dual activity results in a complex interplay of effects on cholinergic and opioid neural pathways, leading to potent antinociceptive properties. This technical guide provides a comprehensive overview of the mechanism of action of (-)-eseroline fumarate, detailing its effects on key neural pathways, summarizing quantitative pharmacological data, and outlining the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and the development of novel analgesic agents.

Core Mechanisms of Action

(-)-Eseroline's pharmacological effects are primarily attributed to two distinct molecular interactions:

-

Reversible Acetylcholinesterase (AChE) Inhibition: (-)-Eseroline is a competitive and rapidly reversible inhibitor of AChE. This inhibition leads to an increase in the concentration and duration of action of acetylcholine (ACh) in the synaptic cleft, thereby potentiating cholinergic neurotransmission.

-

Opioid Receptor Agonism: (-)-Eseroline acts as an agonist at opioid receptors, with a notable affinity for the µ-opioid receptor. This interaction is responsible for its potent analgesic effects, which are sensitive to antagonism by naloxone.

Beyond these primary mechanisms, (-)-eseroline also exhibits interactions with muscarinic acetylcholine receptors and influences serotonergic pathways.

Data Presentation

The following tables summarize the available quantitative data on the pharmacological activity of (-)-eseroline.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

| Enzyme Source | Inhibitor Constant (Ki) | Notes | Reference |

| Electric Eel AChE | 0.15 ± 0.08 µM | Competitive and rapidly reversible. | [1] |

| Human RBC AChE | 0.22 ± 0.10 µM | Competitive and rapidly reversible. | [1] |

| Rat Brain AChE | 0.61 ± 0.12 µM | Competitive and rapidly reversible. | [1] |

| Horse Serum BuChE | 208 ± 42 µM | Extremely weak inhibition. | [1] |

Table 2: Effects on Respiratory Function in Anesthetized Cats

| Parameter | Control | With (-)-Eseroline (1.2 mg/kg bolus + 0.65 mg/kg/h infusion) | Notes | Reference |

| Peripheral Chemoreceptor CO2 Sensitivity | 0.20 l.min-1 x kPa-1 | 0.12 l.min-1 x kPa-1 | Depressant effect reversed by naloxone. | |

| Central Chemoreceptor CO2 Sensitivity | 1.04 l.min-1 x kPa-1 | 0.50 l.min-1 x kPa-1 | Depressant effect reversed by naloxone. |

Note: Further quantitative data on opioid and muscarinic receptor binding affinities (Ki/IC50) and functional activities (EC50/Emax) are not extensively available in the public domain and represent a key area for future research.

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition

(-)-Eseroline's inhibition of AChE enhances cholinergic signaling. The workflow for characterizing this inhibition and the resulting downstream effects are depicted below.

Opioid and Muscarinic Receptor Interactions

(-)-Eseroline directly activates µ-opioid receptors and influences muscarinic receptors, leading to its analgesic and other physiological effects. The workflows for characterizing these interactions are outlined below.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE inhibitory activity.

-

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

-

Reagents:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution

-

DTNB solution

-

AChE enzyme solution (from a specified source, e.g., electric eel, human erythrocytes, or rat brain homogenate)

-

This compound solutions of varying concentrations

-

-

Procedure:

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

-

Add different concentrations of this compound to the test wells. A control well with no inhibitor is also prepared.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period.

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

-

Opioid and Muscarinic Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of (-)-eseroline for opioid and muscarinic receptors.

-

Principle: This assay measures the ability of an unlabeled compound ((-)-eseroline) to compete with a radiolabeled ligand for binding to a specific receptor.

-

Materials:

-

Cell membranes prepared from tissues or cell lines expressing the receptor of interest (e.g., rat brain homogenates for µ-opioid receptors, or CHO cells transfected with specific muscarinic receptor subtypes).

-

A radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ-opioid receptors, [³H]QNB for muscarinic receptors).

-

This compound solutions of varying concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound in the incubation buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of (-)-eseroline.

-

Determine the IC50 value, which is the concentration of (-)-eseroline that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Guinea Pig Ileum Contraction Assay

This ex vivo bioassay is used to assess the functional effects of (-)-eseroline on both opioid and muscarinic pathways.

-

Principle: The longitudinal smooth muscle of the guinea pig ileum contains both opioid and muscarinic receptors that modulate its contraction. Opioid agonists inhibit electrically-evoked contractions, while muscarinic agonists induce contraction.

-

Procedure:

-

A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

The tissue is connected to a force transducer to record isometric contractions.

-

For opioid activity, electrically-evoked contractions are induced by field stimulation. The inhibitory effect of different concentrations of (-)-eseroline on these contractions is measured. The reversibility of this inhibition by the opioid antagonist naloxone is then assessed.

-

For muscarinic activity, direct contractions induced by (-)-eseroline in the absence of electrical stimulation (and often in the presence of naloxone to block opioid effects) are measured. The ability of the muscarinic antagonist atropine to block these contractions is evaluated.

-

-

Data Analysis:

-

Concentration-response curves are constructed for the inhibitory (opioid) and contractile (muscarinic) effects of (-)-eseroline.

-

EC50 values are determined to quantify the potency of (-)-eseroline in producing these effects.

-

The antagonistic effects of naloxone and atropine can be quantified by determining the pA2 values from a Schild analysis.

-

Conclusion

This compound exhibits a complex and intriguing mechanism of action, primarily through its dual role as a reversible acetylcholinesterase inhibitor and a µ-opioid receptor agonist. This multifaceted pharmacological profile underpins its potent antinociceptive effects. The available data, while providing a solid foundation for understanding its activity, also highlight the need for further research to fully elucidate its binding affinities and functional potencies at various opioid and muscarinic receptor subtypes. A more comprehensive quantitative understanding of these interactions will be crucial for the future development of eseroline-based compounds as potential therapeutic agents. This technical guide serves as a detailed resource to facilitate and guide such future investigations in the fields of pharmacology and drug discovery.

References

Synthesis of (-)-Eseroline Fumarate from Physostigmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (-)-eseroline fumarate from its precursor, physostigmine. (-)-Eseroline is a significant metabolite of physostigmine and a potent opioid agonist, making its efficient synthesis a key area of interest for researchers in pharmacology and medicinal chemistry. This document provides a comprehensive overview of the synthetic methodology, including detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways.

Synthetic Strategy: Carbamate Hydrolysis

The conversion of physostigmine to (-)-eseroline involves the hydrolysis of the carbamate functional group.[1] A facile and high-yield method for this transformation is the reaction of (-)-physostigmine with sodium butylate in refluxing 1-butanol.[2] This process effectively cleaves the carbamate moiety, yielding (-)-eseroline. The crude product can then be purified and converted to its more stable fumarate salt.

Experimental Protocols

Synthesis of (-)-Eseroline from (-)-Physostigmine

This protocol is adapted from the method described by Brossi et al.

Materials:

-

(-)-Physostigmine

-

1-Butanol

-

Sodium metal

-

Fumaric acid

-

Methanol

-

Diethyl ether

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of Sodium Butylate: Under an inert atmosphere (Argon or Nitrogen), carefully add freshly cut sodium metal to anhydrous 1-butanol in a flame-dried round-bottom flask equipped with a reflux condenser. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form sodium butylate.

-

Reaction Setup: To the freshly prepared solution of sodium butylate in 1-butanol, add (-)-physostigmine.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion of the starting material. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration: Remove the solvent from the filtrate under reduced pressure to obtain crude (-)-eseroline as an oil or solid.

Preparation of this compound

Procedure:

-

Dissolution: Dissolve the crude (-)-eseroline in a minimal amount of methanol.

-

Salt Formation: In a separate flask, dissolve one equivalent of fumaric acid in methanol, heating gently if necessary. Add the fumaric acid solution to the eseroline solution with stirring.

-

Crystallization: The fumarate salt may precipitate directly from the methanol solution. If not, crystallization can be induced by the slow addition of diethyl ether until turbidity is observed, followed by cooling the mixture in an ice bath.

-

Isolation and Drying: Collect the crystalline this compound by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | (-)-Physostigmine | [2] |

| Reagent | Sodium butylate in 1-butanol | [2] |

| Reaction Condition | Reflux | [2] |

| Product | (-)-Eseroline | [2] |

| Isolated Form | Fumarate salt | [2] |

| Reported Yield | High | [2] |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of (-)-Eseroline at the µ-Opioid Receptor

(-)-Eseroline is known to act as an agonist at the µ-opioid receptor.[3] The binding of an agonist to this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to its analgesic effects.

Caption: Downstream signaling of the µ-opioid receptor by (-)-eseroline.

References

(-)-Eseroline Fumarate: A Technical Guide to its Opioid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has been identified as a potent opioid agonist.[1] Unlike its parent compound, the acetylcholinesterase inhibition by (-)-eseroline is weak and reversible.[2] Its primary pharmacological significance lies in its analgesic effects, which are mediated through the µ-opioid receptor.[1] This technical guide provides a comprehensive overview of the available information on the opioid receptor binding affinity of (-)-eseroline fumarate, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Data Presentation: Opioid Receptor Binding Affinity

Extensive literature searches did not yield specific quantitative binding affinity data (Kᵢ or IC₅₀ values) for this compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors. However, qualitative descriptions of its binding and functional activity have been reported. The enantiomers of eseroline have been shown to bind to opiate receptors in rat brain membranes with equal affinities and exhibit opiate agonist properties as inhibitors of adenylate cyclase in vitro.[3] Despite the equal binding affinity of the enantiomers, only (-)-eseroline demonstrates potent narcotic agonist activity in vivo, comparable to morphine.[3]

Table 1: Summary of this compound Opioid Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Kᵢ/IC₅₀) | Functional Activity | Reference |

| Mu (µ) | Data not available in reviewed literature. | Potent Agonist | [1] |

| Delta (δ) | Data not available in reviewed literature. | Not specified | |

| Kappa (κ) | Data not available in reviewed literature. | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the opioid receptor binding affinity and functional activity of compounds like this compound.

Radioligand Competition Binding Assay for Opioid Receptors

This protocol describes a standard method for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to opioid receptors in rat brain tissue.

Objective: To determine the inhibition constant (Kᵢ) of this compound for µ, δ, and κ opioid receptors.

Materials:

-

Test Compound: this compound

-

Radioligands:

-

For µ-opioid receptor: [³H]-DAMGO

-

For δ-opioid receptor: [³H]-Naltrindole

-

For κ-opioid receptor: [³H]-U69,593

-

-

Receptor Source: Whole rat brain or specific brain regions (e.g., cortex, striatum) homogenized to prepare cell membranes.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂

-

-

Non-specific Binding Control: Naloxone (10 µM) or other suitable non-labeled opioid ligand.

-

Scintillation Cocktail

-

Equipment:

-

Tissue homogenizer

-

Refrigerated centrifuge

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter

-

Procedure:

-

Membrane Preparation:

-

Euthanize rats and dissect the brain tissue on ice.

-

Homogenize the tissue in 10 volumes of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a series of microcentrifuge tubes, add the following in order:

-

Assay buffer

-

Increasing concentrations of this compound or vehicle (for total binding) or non-labeled ligand (for non-specific binding).

-

Radioligand at a concentration close to its Kₑ (e.g., 1-2 nM for [³H]-DAMGO).

-

Membrane suspension (typically 100-200 µg of protein).

-

-

The final assay volume is typically 1 mL.

-

Incubate the tubes at 25°C for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Functional Assay: Adenylate Cyclase Inhibition

This assay measures the functional consequence of µ-opioid receptor activation, which is typically the inhibition of adenylate cyclase activity.

Objective: To determine the potency (EC₅₀) and efficacy of this compound in inhibiting adenylate cyclase.

Materials:

-

Test Compound: this compound

-

Cell Line: A cell line expressing the µ-opioid receptor (e.g., CHO-µ or SH-SY5Y).

-

Adenylate Cyclase Stimulator: Forskolin

-

cAMP Assay Kit: Commercially available kit (e.g., ELISA or HTRF-based).

-

Cell Culture Medium and Reagents

-

Equipment:

-

Cell culture incubator

-

Plate reader compatible with the chosen cAMP assay kit

-

Procedure:

-

Cell Culture and Plating:

-

Culture the µ-opioid receptor-expressing cells under standard conditions.

-

Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Assay:

-

Remove the culture medium and wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the continued presence of this compound for an additional 15-30 minutes.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

-

cAMP Measurement:

-

Measure the intracellular cAMP levels using the chosen cAMP assay kit and a plate reader.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the concentration of this compound.

-

Determine the EC₅₀ value (the concentration of agonist that produces 50% of its maximal effect) and the maximal inhibition (Eₘₐₓ) from the curve using non-linear regression analysis.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein dependent signaling pathway activated by a µ-opioid receptor agonist like (-)-eseroline.

Caption: µ-Opioid Receptor Signaling Pathway

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand competition binding assay.

Caption: Radioligand Binding Assay Workflow

References

- 1. Eseroline [medbox.iiab.me]

- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Kinetics of Acetylcholinesterase Inhibition by (-)-Eseroline Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acetylcholinesterase (AChE) inhibition kinetics of (-)-eseroline fumarate. (-)-Eseroline, a metabolite of the well-known AChE inhibitor physostigmine, exhibits a distinct kinetic profile characterized by reversible and competitive inhibition of this critical enzyme.[1][2] This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the inhibitory mechanism and experimental workflow to support further research and drug development efforts in the field of cholinergic modulation.

Quantitative Inhibition Data

(-)-Eseroline has been identified as a potent and competitive inhibitor of acetylcholinesterase.[1] Its inhibitory action is rapid and reversible; full enzymatic activity is regained within seconds of its removal.[1] The inhibitory potency of (-)-eseroline is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. Unlike its parent compound, physostigmine, the acetylcholinesterase inhibition by eseroline is described as weak and easily reversible.[2]

Table 1: Acetylcholinesterase Inhibition Constants (Kᵢ) for (-)-Eseroline

| Enzyme Source | Inhibition Constant (Kᵢ) (µM) |

| Electric Eel AChE | 0.15 ± 0.08[1] |

| Human Red Blood Cell AChE | 0.22 ± 0.10[1] |

| Rat Brain AChE | 0.61 ± 0.12[1] |

Data presented as mean ± standard deviation.

Experimental Protocols

The determination of acetylcholinesterase inhibition kinetics for compounds like this compound typically involves well-established spectrophotometric methods, such as the Ellman's assay. For more detailed kinetic analysis, transient kinetic studies using stopped-flow instrumentation can be employed.

Determination of AChE Inhibition using Ellman's Assay

This colorimetric assay is a widely used method for measuring cholinesterase activity and the inhibitory effects of various compounds.[3][4][5]

Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

This compound (test inhibitor)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer or DMSO, ensuring the final solvent concentration in the assay is minimal).

-

Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired concentrations.

-

Prepare a solution of DTNB in phosphate buffer.[3]

-

Prepare a solution of ATCI in deionized water.[3]

-

Prepare a working solution of AChE in phosphate buffer.[3]

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Contain phosphate buffer and DTNB.

-

Control wells (100% enzyme activity): Contain phosphate buffer, DTNB, and AChE solution.

-

Test wells: Contain phosphate buffer, DTNB, AChE solution, and the desired concentration of this compound solution.

-

-

Pre-incubation:

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the ATCI solution to all wells (except the blank).

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[3]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control.

-

To determine the type of inhibition and the Kᵢ value, the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk or Dixon plots.

-

Transient Kinetic Analysis using Stopped-Flow Apparatus

For a more detailed investigation of the rapid, reversible inhibition by (-)-eseroline, a transient kinetic approach can be utilized.

Principle: This technique allows for the measurement of enzyme kinetics on a millisecond timescale. Pre-incubated enzyme and inhibitor are rapidly mixed with the substrate, and the initial burst of product formation is monitored.

Procedure Outline:

-

Solutions of AChE and various concentrations of this compound are prepared and pre-incubated.

-

These solutions are then rapidly mixed with a solution containing the substrate (e.g., ATCh) in a stopped-flow apparatus.

-

The progress of the reaction is monitored spectrophotometrically immediately after mixing.

-

The resulting kinetic data (progress curves) are fitted to appropriate equations to determine the association and dissociation rate constants for the inhibitor-enzyme complex.

Visualizations

Mechanism of Competitive Inhibition

(-)-Eseroline acts as a competitive inhibitor, meaning it binds to the active site of acetylcholinesterase, thereby preventing the substrate, acetylcholine, from binding and being hydrolyzed. This leads to an accumulation of acetylcholine in the synaptic cleft.

References

- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eseroline - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. scribd.com [scribd.com]

- 6. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 7. japsonline.com [japsonline.com]

In Vitro Pharmacological Profile of (-)-Eseroline Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, exhibits a unique dual pharmacological profile, acting as both a potent opioid agonist and a reversible acetylcholinesterase inhibitor.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacology of (-)-eseroline fumarate, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Data Presentation

The following tables summarize the available quantitative data for the in vitro pharmacological activity of this compound.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

| Enzyme Source | Inhibitory Constant (Ki) |

| Acetylcholinesterase (Electric Eel) | 0.15 ± 0.08 µM[2] |

| Acetylcholinesterase (Human RBC) | 0.22 ± 0.10 µM[2] |

| Acetylcholinesterase (Rat Brain) | 0.61 ± 0.12 µM[2] |

| Butyrylcholinesterase (Horse Serum) | 208 ± 42 µM[2] |

Table 2: Opioid Receptor Binding Affinity

| Receptor Subtype | Ligand | Tissue Source | Binding Affinity (Ki) |

| µ-Opioid Receptor | (-)-Eseroline | Rat Brain Membranes | Data not available |

While (-)-eseroline is known to be a potent µ-opioid receptor agonist, specific Ki values from competitive binding assays were not available in the reviewed literature.

Table 3: Functional Activity at Opioid Receptors

| Assay | Receptor | Effect | Potency (EC50) | Efficacy (Emax) |

| Adenylate Cyclase Inhibition | µ-Opioid Receptor | Agonist | Data not available | Data not available |

(-)-Eseroline has been characterized as a µ-opioid receptor agonist, which typically involves the inhibition of adenylate cyclase. However, specific EC50 and Emax values from functional assays were not found in the public domain.

Experimental Protocols

This section details the methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity and inhibition.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color production is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (from desired source, e.g., electric eel, human erythrocytes, or rat brain homogenate)

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of acetylthiocholine, DTNB, and this compound in appropriate solvents.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of this compound.

-

Add the acetylcholinesterase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the acetylthiocholine substrate to all wells.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: A fixed concentration of a high-affinity radiolabeled ligand for the µ-opioid receptor (e.g., [³H]-DAMGO) is incubated with a preparation of cell membranes containing the receptor, in the presence of varying concentrations of the unlabeled test compound (this compound). The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.

Materials:

-

Rat brain membranes (or other tissue/cell line expressing µ-opioid receptors)

-

Radiolabeled ligand (e.g., [³H]-DAMGO)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Naloxone (for determination of non-specific binding)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In assay tubes, combine the membrane preparation, a fixed concentration of [³H]-DAMGO, and varying concentrations of this compound.

-

For determining non-specific binding, a separate set of tubes should contain the membrane preparation, [³H]-DAMGO, and a high concentration of naloxone.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Adenylate Cyclase Functional Assay (cAMP Inhibition)

This assay measures the ability of a compound to modulate the activity of adenylate cyclase, a key enzyme in G-protein coupled receptor signaling.

Principle: µ-opioid receptors are Gαi-coupled, meaning that their activation by an agonist like (-)-eseroline leads to the inhibition of adenylate cyclase. This results in a decrease in the intracellular concentration of cyclic AMP (cAMP). The assay measures the amount of cAMP produced in the presence of varying concentrations of the test compound.

Materials:

-

Cells or cell membranes expressing µ-opioid receptors and adenylate cyclase (e.g., rat brain membranes)

-

This compound (test compound)

-

Forskolin (an adenylate cyclase activator, used to stimulate cAMP production)

-

ATP (substrate for adenylate cyclase)

-

cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay)

Procedure:

-

Prepare cell membranes or seed cells in a culture plate.

-

Pre-incubate the cells/membranes with varying concentrations of this compound.

-

Stimulate adenylate cyclase activity by adding a fixed concentration of forsklin.

-

Initiate the enzymatic reaction by adding ATP and incubate for a specific time at a controlled temperature (e.g., 37°C).

-

Terminate the reaction and lyse the cells/membranes to release the intracellular cAMP.

-

Quantify the amount of cAMP produced using a suitable cAMP assay kit, following the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 (potency) and Emax (efficacy) values from the curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Signaling pathways of (-)-eseroline.

Caption: Radioligand binding assay workflow.

Caption: AChE inhibition assay workflow.

References

Initial Biological Activity Screening of (-)-Eseroline Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, presents a unique pharmacological profile characterized by a dual mechanism of action.[1][2] This technical guide provides a comprehensive overview of the initial biological activity screening of (-)-eseroline fumarate, summarizing its primary pharmacological activities, and detailing the experimental methodologies for its evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Pharmacological Profile Summary

Initial screening reveals that (-)-eseroline's primary biological activities are the inhibition of acetylcholinesterase (AChE) and agonism at opioid receptors.[1][3] Notably, its inhibition of AChE is reversible and competitive.[2] In addition to its primary targets, some evidence suggests potential interactions with muscarinic acetylcholine receptors.[2] At higher concentrations, (-)-eseroline exhibits cytotoxic effects in neuronal cell lines.[4]

Data Presentation

The following tables summarize the available quantitative data for the biological activities of (-)-eseroline.

Table 1: Acetylcholinesterase (AChE) Inhibition

| Enzyme Source | Inhibition Constant (Kᵢ) (µM) |

| Electric Eel AChE | 0.15 ± 0.08[2] |

| Human Red Blood Cell AChE | 0.22 ± 0.10[2] |

| Rat Brain AChE | 0.61 ± 0.12[2] |

| Horse Serum Butyrylcholinesterase (BuChE) | 208 ± 42[2] |

Table 2: Opioid Receptor Activity

| Assay | Organism/Tissue | Observed Effect |

| In vivo antinociceptive tests | Cats and Rodents | Potent antinociceptive agent, stronger than morphine[3] |

| Electrically evoked twitches | Mouse Vas Deferens | Inhibition[3] |

| Electrically evoked twitches | Guinea-Pig Ileum | Inhibition[3] |

No specific binding affinity (Kᵢ or IC₅₀) values for (-)-eseroline at individual opioid receptor subtypes (µ, δ, κ) were identified in the reviewed literature.

Table 3: Muscarinic Receptor Activity

| Assay | Organism/Tissue | Observed Effect |

| Electrically-evoked contractions | Guinea-Pig Ileum (in the presence of naloxone) | Contractions at concentrations >5 µM, antagonized by atropine[2] |

No specific binding affinity (Kᵢ or IC₅₀) values for (-)-eseroline at individual muscarinic receptor subtypes (M1-M5) were identified in the reviewed literature.

Table 4: Nicotinic Receptor Activity

| Assay | Organism/Tissue | Observed Effect |

| N/A | N/A | No publicly available data on the direct interaction of (-)-eseroline with nicotinic acetylcholine receptor subtypes was identified. |

Table 5: Neurotoxicity

| Cell Line | Assay | Effective Concentration for 50% Effect (EC₅₀) / Observation |

| Neuroblastoma-glioma hybrid (NG108-15) | LDH Release / Adenine Nucleotide Release | 40 - 75 µM (for 50% release in 24h)[4] |

| Mouse Neuroblastoma (N1E-115) | LDH Release / Adenine Nucleotide Release | 40 - 75 µM (for 50% release in 24h)[4] |

| Rat Glioma (C6) | LDH Release / Adenine Nucleotide Release | 80 - 120 µM (for 50% release in 24h)[4] |

| Mouse Neuroblastoma (N1E-115) | ATP Loss | >50% loss with 0.3 mM eseroline for 1h[4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial biological activity screening of (-)-eseroline.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by test compounds.

-

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is detected spectrophotometrically at 412 nm.

-

Materials:

-

Acetylcholinesterase (from desired source, e.g., electric eel, human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a working solution of AChE in phosphate buffer.

-

Prepare serial dilutions of this compound in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add phosphate buffer to each well.

-

Add the this compound solution at various concentrations to the test wells. Add buffer to the control wells.

-

Add the DTNB solution to all wells.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm kinetically over a period of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of this compound compared to the control.

-

Calculate the IC₅₀ value from the dose-response curve. The Kᵢ can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

-

-

Opioid Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound to opioid receptors.

-

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-naloxone) for binding to opioid receptors in a tissue or cell membrane preparation.

-

Materials:

-

Rat brain membrane preparation (or cell lines expressing specific opioid receptor subtypes)

-

Radiolabeled ligand (e.g., [³H]-naloxone for general opioid binding, or subtype-selective radioligands like [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69593 for κ)

-

Unlabeled naloxone (for determining non-specific binding)

-

This compound (test compound)

-

Binding buffer (e.g., Tris-HCl buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

-

Procedure:

-

Assay Setup:

-

In test tubes, combine the membrane preparation, radiolabeled ligand at a fixed concentration (typically at or below its K₋), and varying concentrations of this compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of unlabeled naloxone.

-

-

Incubation:

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC₅₀ value from the competition curve. The Kᵢ can be calculated using the Cheng-Prusoff equation.

-

-

Neurotoxicity Assays

-

Principle: This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

-

Materials:

-

Neuronal cell line (e.g., NG108-15, N1E-115)

-

Cell culture medium and supplements

-

This compound

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

96-well culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

-

-

Assay:

-

Transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

-

Incubate at room temperature, protected from light, for a specified time.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity relative to the positive control.

-

Determine the EC₅₀ value from the dose-response curve.

-

-

-

Principle: This assay measures cell viability by quantifying the amount of ATP, which is indicative of metabolically active cells.

-

Materials:

-

Neuronal cell line

-

Cell culture medium and supplements

-

This compound

-

ATP assay kit (containing a cell lysis reagent and a luciferase-based ATP detection reagent)

-

Opaque-walled 96-well plates

-

Luminometer

-

-

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in an opaque-walled 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired time.

-

-

Assay:

-

Add the ATP assay reagent directly to the wells.

-

Incubate for a short period to lyse the cells and stabilize the luminescent signal.

-

-

Measurement:

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Express the results as a percentage of the untreated control.

-

Determine the EC₅₀ value from the dose-response curve.

-

-

Visualizations

Signaling Pathways and Experimental Workflows

Dual mechanism of action of (-)-eseroline.

References

- 1. Eseroline [medbox.iiab.me]

- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of (-)-Eseroline Fumarate in Plasma via High-Performance Liquid Chromatography

Introduction

(-)-Eseroline, a metabolite of the cholinesterase inhibitor physostigmine, is a compound of significant interest in pharmacological and toxicological studies.[1] Accurate quantification of eseroline in biological matrices such as plasma is crucial for pharmacokinetic assessments, drug metabolism studies, and safety evaluations.[1][2] Due to its narrow therapeutic range, precise monitoring of plasma concentrations is essential.[1][2] This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of (-)-eseroline fumarate in plasma.

Principle

The method employs a liquid-liquid extraction (LLE) technique to isolate eseroline from the plasma matrix, followed by separation and quantification using an RP-HPLC system equipped with a fluorescence detector.[1][2] Fluorescence detection is chosen for its high sensitivity, enabling the quantification of low ng/mL concentrations typical in pharmacokinetic studies.[1][2] Separation is achieved on a C18 stationary phase with a gradient elution, providing excellent resolution from endogenous plasma components.[1][2]

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS): N-methylphysostigmine or a structurally similar compound[1][3]

-

HPLC-grade acetonitrile and methanol

-

HPLC-grade water

-

Formic acid (or other suitable buffer reagents)

-

Methyl-t-butyl ether (MTBE) or other suitable extraction solvent[4]

-

Drug-free human plasma (with anticoagulant, e.g., EDTA or heparin)

-

Ascorbic acid (as an antioxidant, if needed for stability)[4]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector is required. The following conditions have been shown to be effective for the analysis of eseroline.[1]

| Parameter | Specification |

| HPLC Column | Kinetex C18 (or equivalent), e.g., 100 Å, 2.6 µm, 100 x 4.6 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | A time-based gradient from ~5-95% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Fluorescence Detector | Excitation: 254 nm, Emission: 355 nm[1][2] |

| Internal Standard | N-methylphysostigmine[1][3] |

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions: Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the eseroline primary stock solution with a 50:50 methanol:water mixture to create working standards for calibration curve and QC samples.

-

Spiking Solutions: Dilute the working standards into drug-free plasma to prepare calibration standards ranging from approximately 0.05 to 10.0 ng/mL.[1] Prepare QC samples at low, medium, and high concentrations (e.g., 0.15, 4.0, and 8.0 ng/mL).

Plasma Sample Preparation (Liquid-Liquid Extraction)

-

Sample Aliquoting: Pipette 200 µL of plasma sample (unknown, calibration standard, or QC) into a clean microcentrifuge tube.

-

IS Addition: Add a small volume (e.g., 20 µL) of the IS working solution to each tube (except for blank plasma samples) and vortex briefly.

-

Alkalinization: Add a suitable base (e.g., 50 µL of 1 M NaOH) to raise the pH, ensuring eseroline is in its non-ionized form for efficient extraction into an organic solvent.

-

Extraction: Add 1 mL of methyl-t-butyl ether (MTBE), cap the tube, and vortex vigorously for 2 minutes.[4]

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (initial gradient conditions) and vortex to dissolve.

-

Injection: Transfer the reconstituted sample to an HPLC vial for analysis.

Method Validation Data

The described method is validated according to FDA and EMA bioanalytical method validation guidelines.[5] The following table summarizes the expected performance characteristics of the assay.[1][4]

| Validation Parameter | Typical Result |

| Linearity Range | 0.05 - 10.0 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.999[1] |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] |

| Limit of Detection (LOD) | 0.025 ng/mL[1] |

| Mean Recovery | 80.3% for Eseroline[1] |

| Intra- & Inter-day Precision (%CV) | < 7%[1] |

| Intra- & Inter-day Accuracy (%Bias) | 97.5% - 110.0%[1] |

| Analyte Stability (in plasma, -20°C) | Stable for at least 4 months[4] |

Workflow Diagram

The following diagram illustrates the complete analytical workflow from plasma sample collection to final data analysis.

Caption: Workflow for the quantification of (-)-eseroline in plasma.

References

- 1. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revival of physostigmine – a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies of (-)-Eseroline Fumarate Analgesia

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has demonstrated potent antinociceptive properties. Unlike its parent compound, eseroline exhibits a unique dual mechanism of action, functioning as both a reversible acetylcholinesterase (AChE) inhibitor and a µ-opioid receptor agonist.[1][2] This profile makes it a compelling subject for analgesic research. Its antinociceptive effects have been reported to be stronger than morphine in various preclinical models, albeit with a shorter duration of action.[1] These application notes provide detailed protocols for commonly used in vivo models to study the analgesic effects of (-)-Eseroline fumarate and offer a framework for data analysis and interpretation.

Mechanism of Action Overview

This compound induces analgesia through a synergistic action on two distinct pathways:

-

Cholinergic Pathway: By reversibly inhibiting acetylcholinesterase, eseroline increases the synaptic concentration of acetylcholine (ACh). This elevated ACh level enhances cholinergic transmission, which is known to play a role in pain modulation.

-

Opioid Pathway: (-)-Eseroline acts as an agonist at the µ-opioid receptor, a primary target for many potent analgesic drugs like morphine. This interaction initiates downstream signaling cascades that ultimately lead to a reduction in pain perception.

The opioid-mediated effects of eseroline can be antagonized by naloxone, a non-selective opioid receptor antagonist.[2]

Data Presentation

Analgesic Efficacy of this compound in Various In Vivo Models

| In Vivo Model | Animal Model | Route of Administration | Key Findings | Reference |

| Hot Plate Test | Mice/Rats | Subcutaneous (s.c.) | Stronger antinociceptive action than morphine. | [1] |

| Tail Flick/Immersion Test | Mice/Rats | Subcutaneous (s.c.) | Potent antinociceptive agent. | [1] |

| Acetic Acid-Induced Writhing Test | Mice | Intraperitoneal (i.p.) | Significant inhibition of writhing responses. | [1] |

| Electrically Evoked Twitches | Mouse Vas Deferens | In vitro | Inhibition of twitches, similar to morphine and enkephalins. | [1] |

| Electrically Evoked Twitches | Guinea-Pig Ileum | In vitro | Inhibition of twitches, similar to morphine and enkephalins. | [1] |

Note: Specific ED50 values and detailed dose-response data were not consistently available in the searched literature. Researchers should aim to establish these parameters in their specific experimental settings.

Experimental Protocols

Hot Plate Test

This method is used to assess the response to a thermal stimulus, primarily evaluating centrally mediated analgesia.

Materials:

-

Hot plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C)

-

Plexiglas cylinder to confine the animal on the hot plate

-

Stopwatch

-

Experimental animals (e.g., male Swiss albino mice, 20-25 g)

-

This compound solution

-

Vehicle control (e.g., saline)

-

Positive control (e.g., morphine)

Procedure:

-

Acclimatization: Allow the animals to acclimate to the laboratory environment for at least one hour before testing.

-

Baseline Latency: Place each mouse individually on the hot plate and start the stopwatch. Record the latency time for the first sign of nociception, which can be either licking of the hind paws or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Grouping and Administration: Randomly divide the animals into groups (vehicle control, positive control, and different doses of this compound). Administer the respective substances via the desired route (e.g., subcutaneous).

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and record the reaction latency.

-

Data Analysis: The increase in latency time compared to the baseline and the vehicle control group is indicative of an analgesic effect. The percentage of Maximum Possible Effect (% MPE) can be calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail Immersion Test

This test also measures the response to a thermal stimulus and is sensitive to centrally acting analgesics.

Materials:

-

Water bath with a thermostat to maintain a constant temperature (e.g., 52.5 ± 0.5°C)

-

Animal restrainer

-

Stopwatch

-

Experimental animals (e.g., male Wistar rats, 180-220 g)

-

This compound solution

-

Vehicle control

-

Positive control

Procedure:

-

Acclimatization and Baseline: Gently restrain the rat and immerse the distal 2-3 cm of its tail into the hot water. Record the time taken for the rat to flick its tail out of the water. This is the baseline latency. A cut-off time of 15-20 seconds is recommended.

-

Grouping and Administration: Group the animals and administer the test and control substances.

-

Post-treatment Latency: At various time intervals post-administration, repeat the tail immersion and record the latency.

-

Data Analysis: Calculate the increase in tail-flick latency and the % MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test

This model assesses visceral pain and is sensitive to both central and peripheral analgesics.

Materials:

-

0.6% acetic acid solution

-

Observation chambers

-

Stopwatch

-

Experimental animals (e.g., male albino mice, 25-30 g)

-

This compound solution

-

Vehicle control

-

Positive control (e.g., acetylsalicylic acid)

Procedure:

-

Grouping and Pre-treatment: Divide the mice into groups and administer this compound, vehicle, or a positive control.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer 0.6% acetic acid intraperitoneally (e.g., 10 ml/kg).

-

Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and start the stopwatch. Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing compared to the control group: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

Naloxone Antagonism Protocol

To confirm the involvement of the opioid system in this compound-induced analgesia, a naloxone challenge study can be performed in conjunction with any of the above analgesic tests.

Procedure:

-

Establish a dose of this compound that produces a significant analgesic effect.

-

Create an additional group of animals that will receive naloxone prior to the administration of this compound.

-

Administer naloxone (e.g., 1-2 mg/kg, i.p. or s.c.) typically 15-30 minutes before the administration of this compound.

-

Perform the selected analgesic test (hot plate, tail immersion, or writhing test) as previously described.

-

Data Analysis: A significant reduction or complete reversal of the analgesic effect of this compound in the presence of naloxone indicates the involvement of opioid receptors.

Visualization of Pathways and Workflows

References

- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward - PubMed [pubmed.ncbi.nlm.nih.gov]